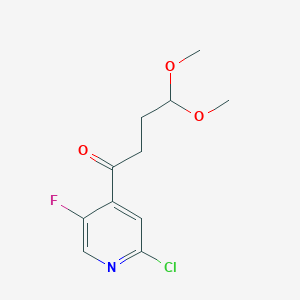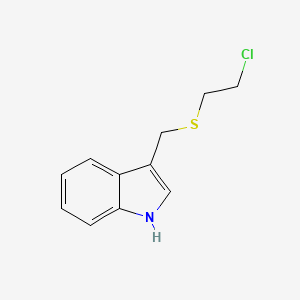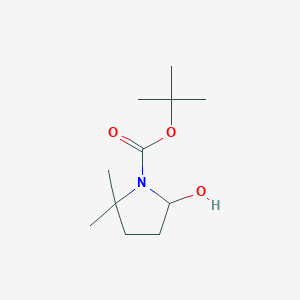
Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate is an organic compound belonging to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by a tetralin ring system substituted with a methoxy group and a carboxylic acid ester functional group.
准备方法
The synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate can be achieved through several synthetic routes. One common method involves the esterification of 7-methoxytetralin-1-yl-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial production methods may involve more efficient catalytic processes to increase yield and reduce reaction times. For example, the use of solid acid catalysts in a continuous flow reactor can enhance the production efficiency of this ester.
化学反应分析
Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 7-hydroxy-1-tetralin-carboxylic acid, methyl ester.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrobromic acid (HBr) can replace the methoxy group with a bromine atom.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and strong acids like HBr for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities. Derivatives of this ester have shown promise in various biological assays, including antimicrobial and anticancer studies.
Medicine: Research is ongoing to explore its potential therapeutic applications. Some studies suggest that derivatives of this compound may have pharmacological properties that could be useful in drug development.
Industry: In the fragrance industry, this ester is used as a precursor for the synthesis of aromatic compounds with desirable scents.
作用机制
The mechanism by which Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
相似化合物的比较
Similar compounds to Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate include other tetralin derivatives such as:
7-Hydroxy-1-tetralin-carboxylic acid, methyl ester: This compound differs by having a hydroxyl group instead of a methoxy group.
7-Bromo-1-tetralin-carboxylic acid, methyl ester: This compound has a bromine atom in place of the methoxy group.
7-Methoxytetralin-1-yl-carboxylic acid, ethyl ester: This ester has an ethyl group instead of a methyl group.
属性
分子式 |
C13H16O3 |
|---|---|
分子量 |
220.26 g/mol |
IUPAC 名称 |
methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-15-10-7-6-9-4-3-5-11(12(9)8-10)13(14)16-2/h6-8,11H,3-5H2,1-2H3 |
InChI 键 |
TXQUWCMGAYXLMW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(CCCC2C(=O)OC)C=C1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(3-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B8447232.png)

![2-[2-(p-Methoxybenzylthio)ethyl]imidazole](/img/structure/B8447245.png)
![5-[2-tert-butyl-4-(hydroxymethyl)-5-methyl-phenyl]sulfanyl-2-[2-(2-furyl)ethyl]-4-hydroxy-2-isopropyl-3H-pyran-6-one](/img/structure/B8447264.png)






